molecular formula C19H16F3NO2S B2984593 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide CAS No. 2034471-46-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2984593
CAS No.: 2034471-46-8
M. Wt: 379.4
InChI Key: OUOOBZHXUAHECK-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl-substituted benzamide through an amide coupling reaction. Common reagents used in these steps include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the benzamide can produce an amine.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the trifluoromethyl group increases its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide
  • N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide

Uniqueness

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c1-18(25,16-10-12-6-2-5-9-15(12)26-16)11-23-17(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOOBZHXUAHECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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